N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a pyrimidin-4-yl group, and a piperidine-3-carboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d]thiazol-2-yl group might be introduced using a suitable benzothiazole derivative, and the pyrimidin-4-yl group might be introduced using a suitable pyrimidine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic aromatic ring, the pyrimidin-4-yl group is a nitrogenous base, and the piperidine-3-carboxamide group is a cyclic amine with a carboxamide group .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzo[d]thiazol-2-yl and pyrimidin-4-yl groups are aromatic and might undergo electrophilic substitution reactions. The piperidine-3-carboxamide group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase its stability and rigidity, while the piperidine-3-carboxamide group might influence its solubility in water .Scientific Research Applications
Synthesis and Derivative Applications
N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide and its derivatives have been synthesized and explored for various applications. For instance, a study by Abu-Hashem et al. (2020) synthesized novel derivatives and evaluated them as anti-inflammatory and analgesic agents, showing significant activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated new pyridine derivatives, including those related to the compound , for antimicrobial activity. They observed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antitumor Potential
Research by Li et al. (2020) on 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety, related to the compound , demonstrated moderate to strong antitumor activities against various cancer cells (Li et al., 2020).
Antifungal Effects
A study by Jafar et al. (2017) synthesized derivatives including 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine and found them to be effective antifungal agents against Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Hypoglycemic Agents
Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, finding them effective as dual-acting hypoglycemic agents, activating both glucokinase and PPARγ (Song et al., 2011).
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-31-18-10-8-16(9-11-18)20-13-22(26-15-25-20)29-12-4-5-17(14-29)23(30)28-24-27-19-6-2-3-7-21(19)32-24/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H,27,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQQEZDZXGDHNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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